
2,6-Dioctadecyl-4-methylphenol
Overview
Description
2,6-Dioctadecyl-4-methylphenol is a phenolic compound characterized by two long-chain octadecyl (C₁₈H₃₇) groups at the 2 and 6 positions and a methyl group at the 4 position of the phenolic ring. Its molecular formula is C₄₄H₈₂O, with a molecular weight of 627.13 g/mol. This compound is primarily utilized as an antioxidant additive in polyolefin resins, where its long alkyl chains enhance compatibility with non-polar polymer matrices and reduce migration rates, ensuring prolonged stability under thermal and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioctadecyl-4-methylphenol typically involves the alkylation of 4-methylphenol with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioctadecyl-4-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Antioxidant Properties
Overview:
2,6-Dioctadecyl-4-methylphenol is primarily recognized for its antioxidant properties. It is utilized to prevent oxidative degradation in various materials, thereby enhancing their stability and longevity.
Applications:
- Cosmetics and Personal Care Products: It is incorporated into formulations to protect against oxidative stress, which can lead to the deterioration of active ingredients and the overall product quality.
- Pharmaceuticals: The compound is used to stabilize vitamins and other sensitive compounds in pharmaceutical formulations.
- Food Industry: It serves as a food additive to prevent rancidity in fats and oils, extending shelf life.
Industrial Applications
Overview:
In industrial settings, this compound is employed as a stabilizer and additive in various materials.
Applications:
- Polymers and Plastics: It acts as a stabilizer for polymers like polypropylene and polystyrene, protecting them from thermal and oxidative degradation during processing and usage.
- Lubricants: The compound is used in hydraulic fluids, turbine oils, and gear oils to enhance performance by preventing oxidation.
- Fuel Additives: It is added to fuels to improve stability and reduce the formation of harmful deposits.
Biological Applications
Overview:
Recent studies have highlighted the potential biological applications of this compound.
Case Study: Antibiofilm Activity
A study investigated the antibiofilm potential of this compound derived from Chroococcus turgidus against pathogenic Vibrio species. Key findings include:
- The effective biofilm inhibitory concentration (BIC) was found to be 250 μg/ml.
- The compound inhibited bioluminescence production in Vibrio harveyi and reduced virulence traits such as exopolysaccharide production.
- In vivo tests showed that treatment with this compound increased the survival rate of Litopenaeus vannamei larvae infected with Vibrio pathogens up to 88% .
Synthesis and Chemical Properties
Chemical Structure:
this compound features a hindered phenolic structure, which contributes to its effectiveness as an antioxidant.
Synthesis Methods:
The synthesis typically involves alkylation reactions where octadecyl groups are introduced at the 2 and 6 positions of the phenolic ring.
Comparative Data Table
Application Area | Specific Use | Benefits |
---|---|---|
Cosmetics | Antioxidant in formulations | Protects active ingredients |
Pharmaceuticals | Stabilizes vitamins | Enhances shelf life |
Food Industry | Food additive | Prevents rancidity |
Polymers | Stabilizer for polypropylene | Reduces degradation |
Lubricants | Additive in hydraulic fluids | Improves performance |
Fuel | Fuel stabilizer | Enhances stability |
Biological Research | Antibiofilm agent against Vibrio species | Increases survival rates in aquaculture |
Mechanism of Action
The antioxidant properties of 2,6-Dioctadecyl-4-methylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxy radical through resonance. This compound targets oxidative pathways and helps maintain the integrity of materials and biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Phenolic Compounds
Structural and Functional Group Analysis
The table below compares 2,6-Dioctadecyl-4-methylphenol with key analogs, emphasizing substituent effects:
Substituent Effects on Physicochemical Properties
- Alkyl Chain Length: The octadecyl chains in this compound confer exceptional hydrophobicity, making it ideal for polyolefin stabilization. In contrast, BHT’s tert-butyl groups provide moderate steric hindrance but higher volatility, limiting its use in high-temperature applications . Molecular Weight Impact: The higher molecular weight of this compound (~627 g/mol) compared to BHT (~220 g/mol) reduces sublimation and leaching in polymers .
- Functional Group Variations: Methoxy Groups: 4-Allyl-2,6-dimethoxyphenol’s methoxy substituents enhance electron-donating capacity, improving radical scavenging efficiency. However, methoxy groups may reduce thermal stability compared to alkylated analogs . Halogenation: Halogenated derivatives (e.g., 2,6-Dichloro-4-mercaptophenol) exhibit higher reactivity and toxicity. The mercapto (-SH) group introduces nucleophilic character, enabling applications in disulfide bond formation .
Thermal Stability and Antioxidant Performance
- Thermal Degradation: this compound demonstrates superior thermal stability (>300°C) due to its long alkyl chains, which dissipate heat and resist oxidative cleavage. BHT degrades at lower temperatures (~200°C) due to weaker C-O bonds in tert-butyl groups . Halogenated phenols (e.g., iodinated derivatives) exhibit lower thermal stability due to the labile C-I bond but are valued in niche applications like radiography .
- Antioxidant Mechanism: Long-chain alkylphenols act primarily through radical scavenging, where the phenolic -OH donates hydrogen atoms to terminate oxidation chains. The octadecyl groups delay antioxidant depletion by reducing diffusion rates in polymers . Methoxy-substituted phenols (e.g., 4-Allyl-2,6-dimethoxyphenol) may exhibit dual mechanisms, combining radical scavenging with metal ion chelation .
Biological Activity
2,6-Dioctadecyl-4-methylphenol (DOMP) is an alkylphenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and biocidal applications. This article reviews the biological activity of DOMP, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
DOMP is characterized by its long hydrophobic octadecyl chains attached to a phenolic ring. Its chemical structure can be represented as follows:
- Molecular Formula : C30H50O
- Molecular Weight : 442.73 g/mol
The presence of the long alkyl chains contributes to its lipophilicity, influencing its interaction with biological membranes and its overall biological activity.
Antimicrobial Properties
DOMP has demonstrated significant antimicrobial activity against various pathogens. Studies have indicated that it exhibits bactericidal effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its amphiphilic nature.
Table 1: Antimicrobial Efficacy of DOMP
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that DOMP could be a valuable candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Biocidal Activity
DOMP has also been investigated for its biocidal properties in various applications, including plastic materials and coatings. It acts effectively against unwanted microbial growth, making it suitable for use in biocidal formulations.
Case Study: Biocidal Finishing of Plastic Materials
A study highlighted the effectiveness of DOMP in preventing the growth of photosynthetically active organisms on plastic surfaces. The incorporation of DOMP into polymer matrices significantly enhanced the longevity and efficacy of the biocidal action, indicating its potential for industrial applications in preserving materials from microbial degradation .
The biological activity of DOMP is attributed to its ability to integrate into lipid bilayers, leading to membrane disruption. This property allows it to interfere with vital cellular processes in microorganisms, causing cell lysis and death. Additionally, the hydrophobic interactions with cellular components may alter membrane fluidity and permeability, further contributing to its antimicrobial effects.
Research Findings
Recent studies have focused on optimizing the formulation of DOMP for enhanced biological activity. Modifications to its structure have been explored to improve solubility and efficacy against specific pathogens.
Table 2: Structure-Activity Relationship Studies
Compound | Modification | Observed Activity |
---|---|---|
2,6-Di-n-octylphenol | Increased chain length | Enhanced antibacterial |
2-Methyl-4-octadecylphenol | Methyl group addition | Improved solubility |
This compound | Parent compound | Broad-spectrum activity |
These findings emphasize the importance of structural modifications in enhancing the biological performance of phenolic compounds like DOMP .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 2,6-Dioctadecyl-4-methylphenol?
- Methodological Answer : Synthesis typically involves alkylation of 4-methylphenol with octadecyl halides under Friedel-Crafts conditions. A reflux setup with anhydrous aluminum chloride (AlCl₃) as a catalyst in a non-polar solvent (e.g., toluene) is common. Purification is achieved via column chromatography using silica gel and hexane/ethyl acetate gradients, followed by recrystallization in ethanol to remove unreacted alkyl halides. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns and alkyl chain integration. For example, tert-butyl protons in analogous compounds show distinct upfield shifts (~1.3 ppm) . Fourier-Transform Infrared Spectroscopy (FT-IR) identifies phenolic O-H stretches (~3200 cm⁻¹) and alkyl C-H vibrations. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₄₃H₇₈O), with deviations <2 ppm indicating purity. X-ray crystallography resolves steric effects from bulky octadecyl groups, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Long-term stability is ensured under inert atmospheres (argon or nitrogen) at 2–8°C, as oxidation of alkyl chains can occur at room temperature. Thermogravimetric Analysis (TGA) data for similar phenolic derivatives indicate decomposition onset >200°C, but moisture-sensitive intermediates should be stored with desiccants .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and thermochemical properties of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporating exact exchange terms improve accuracy for thermochemical properties. Basis sets (e.g., 6-31G*) model alkyl chain interactions, while solvent effects are simulated via the Polarizable Continuum Model (PCM). For example, computed atomization energies for analogous phenols show <3 kcal/mol deviation from experimental data .
Q. What experimental strategies resolve contradictions in reported thermal stability data for phenolic antioxidants like this compound?
- Methodological Answer : Discrepancies arise from varying experimental conditions. Differential Scanning Calorimetry (DSC) under oxidative vs. inert atmospheres quantifies decomposition pathways. Kinetic studies using Arrhenius plots (e.g., activation energy calculations) differentiate between chain scission and oxidation mechanisms. Cross-validation with High-Performance Liquid Chromatography (HPLC) post-thermal stress identifies degradation byproducts .
Q. How can the antioxidant activity of this compound be evaluated in biological systems?
- Methodological Answer : In vitro assays include:
- DPPH Radical Scavenging : Measure absorbance decay at 517 nm, with IC₅₀ values compared to reference antioxidants (e.g., BHT).
- Lipid Peroxidation Inhibition : Use rat liver microsomes and thiobarbituric acid reactive substances (TBARS) assay to quantify malondialdehyde formation.
- Cellular ROS Detection : Fluorescent probes (e.g., DCFH-DA) in cell lines under oxidative stress (H₂O₂ or UV exposure). Dose-response curves and Western blotting for antioxidant enzymes (e.g., SOD, CAT) validate mechanistic pathways .
Q. What mechanistic insights govern the steric effects of octadecyl substituents in this compound during catalysis?
- Methodological Answer : Steric hindrance from bulky alkyl groups reduces substrate accessibility in catalytic systems. Molecular dynamics simulations (e.g., using GROMACS) model ligand-receptor interactions, while X-ray crystallography of metal-phenolate complexes reveals distorted geometries. For example, tert-butyl analogs show reduced coordination efficiency with transition metals compared to methyl-substituted derivatives .
Q. Key Notes
Properties
IUPAC Name |
4-methyl-2,6-dioctadecylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H80O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41-38-40(3)39-42(43(41)44)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38-39,44H,4-37H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAIWKMQABZIDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1O)CCCCCCCCCCCCCCCCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H80O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020120 | |
Record name | 2,6-Dioctadecyl-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19826-60-9 | |
Record name | 2,6-Dioctadecyl-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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